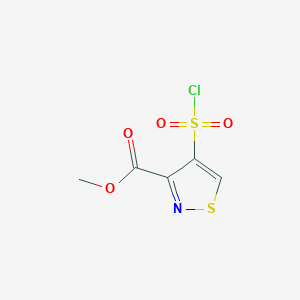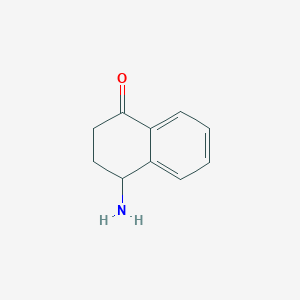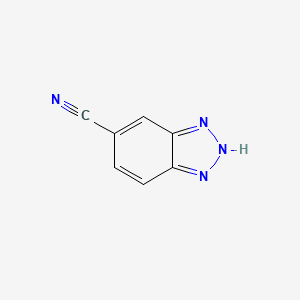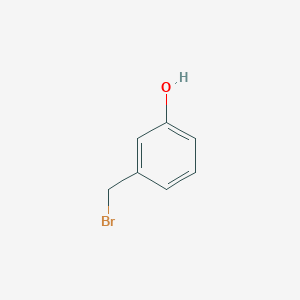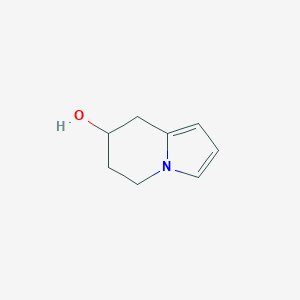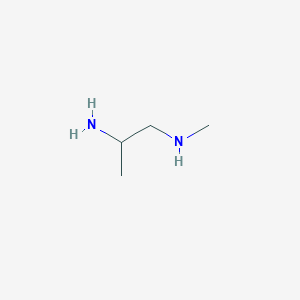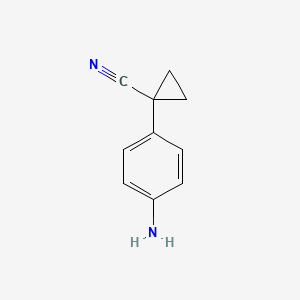
1-(4-氨基苯基)环丙烷甲腈
描述
The compound 1-(4-Aminophenyl)cyclopropanecarbonitrile is a chemical intermediate that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as amino-substituted cyclopropanes and phenyl groups, have been synthesized and analyzed for their chemical properties and potential applications .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile, a compound with a similar structure, was synthesized from 4-nitrobenzaldehyde through a three-step process with an overall yield of 65.25% . The synthesis of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene was achieved by reacting benzylidenemalononitrile with (1-cyclopropylethylidene)malononitrile . These methods demonstrate the feasibility of synthesizing complex cyclopropane derivatives with amino and phenyl functionalities.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is often characterized using techniques such as X-ray crystallography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene was confirmed by X-ray structural data, revealing steric effects that influence bond lengths within the molecule . Similarly, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile provided insights into the arrangement of substituents around the benzene rings .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening and transformation into other structures. The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones resulted in the regioselective ring-opening to afford 2,4-cyclopentadien-1-ols . Additionally, the weakest bond in the cyclohexadiene ring of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene ruptures upon energy deposition, leading to the formation of a substituted dihydropyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of amino and cyano groups can affect the compound's basicity, polarity, and reactivity. For instance, the amino group's basicity and the bulkiness of substituents were discussed in the context of the reactivity of cyclopropene intermediates . The crystal structure analysis of related compounds provides information on molecular conformations and intermolecular interactions, such as hydrogen bonding, which can impact the compound's solubility and stability .
科学研究应用
新型化合物的合成
- 侯等人 (2016) 描述了 3-(4-氨基苯基)环丙烷-1, 1, 2, 2-四甲腈的合成,作为合成 NVP-BEZ-235 衍生物的重要中间体,这种方法有助于开发新的药物化合物 侯等人。
生物活性化合物中的构象限制
- Kazuta 等人 (2002) 利用环丙烷衍生物(如 2-氨基甲基-1-(1H-咪唑-4-基)环丙烷)来限制生物活性化合物的构象,这可以增强活性并有助于研究生物活性构象 Kazuta 等人。
合成用于研究的标记化合物
- Silverman 和 Hoffman (1981) 从环丙烷甲腈合成了 N-[1-2H]- 和 N-[1-3H]-环丙基苯甲胺,展示了一种为进一步科学研究制备标记化合物的方法 Silverman 和 Hoffman。
光化学反应
- Guizzardi 等人 (2003) 研究了 N,N-二甲基-4-氯苯胺与二烯的光化学反应,导致形成 4-氨基苯基阳离子,突出了有机化学中新型合成途径的潜力 Guizzardi 等人。
抗增殖活性
- Lu 等人 (2021) 合成了一种具有 1-(4-甲氧基苯基)环丙烷-1-甲酰胺结构的化合物,对癌细胞系显示出显着的抑制活性,说明了环丙烷衍生物在癌症研究中的潜力 Lu 等人。
安全和危害
属性
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAWZMLYUMWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)cyclopropanecarbonitrile | |
CAS RN |
108858-86-2 | |
| Record name | 1-(4-Aminophenyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


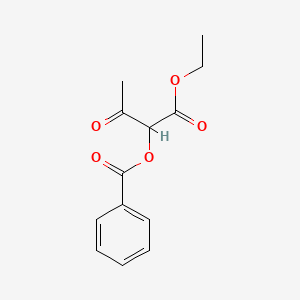
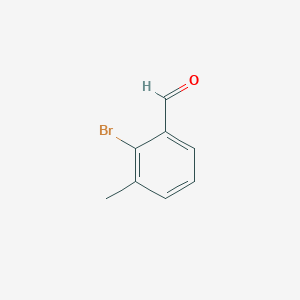
![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)
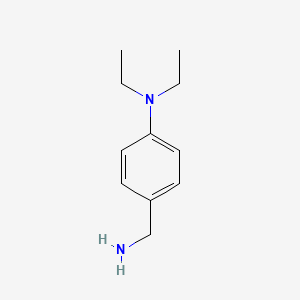
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)
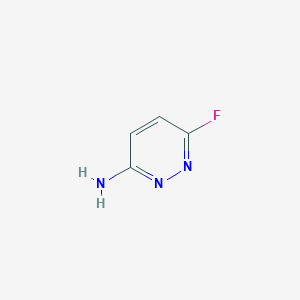
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)
